Ethyl 4-(1H-imidazol-1-YL)benzoate

Beschreibung

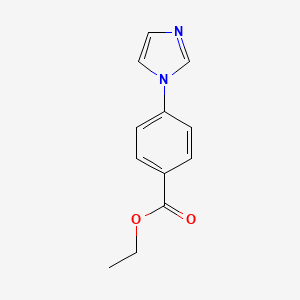

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSKUXJSZZMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540386 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-07-2 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 4-(1H-imidazol-1-YL)benzoate and Analogs

Esterification is a fundamental reaction in the synthesis of this compound. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. scribd.comchemguide.co.uk The most common method is the Fischer esterification, where benzoic acid or its derivatives are reacted with ethanol (B145695). chemicalbook.com The reaction is reversible, and to maximize the yield of the desired ester, water is often removed from the reaction mixture. chemicalbook.com This can be accomplished using a Dean-Stark apparatus or by using an excess of ethanol. chemicalbook.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the conversion of the starting materials into the product. youtube.com

For instance, the synthesis of ethyl benzoate (B1203000), a structurally related compound, is achieved by reacting benzoic acid and ethanol in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.comrsc.org The reaction mixture is typically heated to facilitate the reaction. rsc.org Innovations in catalysis, such as the use of expandable graphite (B72142) under microwave heating, have been shown to improve reaction times and yields. cibtech.org

Nucleophilic aromatic substitution (SNA_r) is a key strategy for introducing the imidazole (B134444) ring onto the benzoate core. masterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate the reaction. masterorganicchemistry.com

A prominent example of nucleophilic aromatic substitution in the synthesis of the target compound is the reaction between 1H-imidazole and ethyl 4-fluorobenzoate (B1226621). sigmaaldrich.com In this reaction, the imidazole acts as the nucleophile, attacking the electron-deficient benzene (B151609) ring of ethyl 4-fluorobenzoate at the carbon atom bonded to the fluorine atom. The fluorine atom, being a good leaving group in this context, is subsequently displaced. youtube.com This reaction is a direct method for forming the C-N bond between the imidazole and the benzoate moieties. The reaction of methyl 4-fluorobenzoate with imidazole proceeds by heating the reactants in the presence of a base. prepchem.com

The efficiency of nucleophilic aromatic substitution reactions is highly dependent on the choice of catalysts and solvents.

Catalysts: Bases are commonly used as catalysts to deprotonate the imidazole, increasing its nucleophilicity. Potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) are effective bases for this purpose. prepchem.compnrjournal.com For example, the synthesis of 4-(1H-Imidazol-1-yl)benzoic acid methyl ester involves heating methyl 4-fluorobenzoate and imidazole with potassium carbonate. prepchem.com In some cases, copper-based catalysts, such as cuprous iodide, are used in Ullmann-type coupling reactions to facilitate the formation of the aryl-imidazole bond. google.com

Solvents: The choice of solvent is crucial for the reaction's success. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide are often employed. prepchem.com These solvents can dissolve the reactants and facilitate the nucleophilic attack by solvating the cation of the base, thereby leaving the anion more reactive.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution

| Reactants | Catalyst/Base | Solvent | Temperature | Product |

| Methyl 4-fluorobenzoate, Imidazole | Potassium Carbonate | Dimethylsulfoxide (DMSO) | ~120°C | 4-(1H-Imidazol-1-yl)benzoic acid methyl ester |

| p-Bromoanisole, Imidazole | Cuprous Iodide, Cesium Carbonate | N-Methyl-2-pyrrolidone (NMP) | 140°C | 1-(4-Methoxyphenyl)-1H-imidazole |

This data is based on a synthesis of a closely related analog. prepchem.comgoogle.com

The core structure of this compound can be further modified to create a variety of derivatives with potential applications.

One important class of derivatives is thiosemicarbazides and their cyclized products, thiadiazoles. The synthesis of these derivatives often starts from a benzoic acid precursor. For example, 4-hydroxybenzoic acid can be reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid to form 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol. rjpbcs.com Similarly, various aromatic carboxylic acids can be condensed with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to yield 1,3,4-thiadiazole (B1197879) derivatives. pnrjournal.comjocpr.com A one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE). nih.gov These thiadiazole derivatives can then be further functionalized.

Multi-step Synthesis Strategies for Derivatives

Coupling Reactions involving Benzoic Acids

The formation of the ester and the N-aryl bond in imidazole derivatives can be accomplished through various coupling reactions. For instance, the synthesis of related nitroimidazole-containing benzoate derivatives has been achieved by coupling a substituted benzoic acid with an alcohol. scielo.brrsc.org These reactions often employ coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). scielo.br

A fundamental approach for creating the ethyl ester functional group is the Fischer esterification of the corresponding carboxylic acid (4-(1H-imidazol-1-yl)benzoic acid) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. scielo.br Another key transformation is the C-N coupling to form the bond between the imidazole nitrogen and the benzene ring. A method for the synthesis of the analogous methyl ester, Mthis compound, involves the nucleophilic aromatic substitution of Methyl 4-fluorobenzoate with imidazole. This reaction is typically performed by heating the reactants with a base like potassium carbonate in a polar aprotic solvent such as dimethylsulfoxide (DMSO).

Mannich Reactions in Imidazole Synthesis

The Mannich reaction is a versatile one-pot, three-component organic reaction that condenses a compound with an active hydrogen, formaldehyde, and a primary or secondary amine or ammonia (B1221849) to produce a β-amino carbonyl compound known as a Mannich base. rsc.org This reaction is a significant method for introducing aminomethyl groups onto an imidazole ring. rsc.orgrsc.org

The imidazole ring possesses four potential sites for reaction: the 1, 2, 4, and 5 positions. rsc.org The reaction conditions dictate the substitution pattern. In acidic media, only N-substituted imidazole Mannich bases are typically formed. rsc.org Conversely, conducting the reaction under basic conditions can yield both N-substituted and C-substituted products. rsc.org This reactivity allows for the synthesis of a diverse range of imidazole derivatives, although it is not the most direct route for synthesizing this compound itself. The primary utility of the Mannich reaction in this context is the functionalization of the imidazole core, which can then be used in subsequent synthetic steps. nih.govrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Condition | Product Type |

| Imidazole | Formaldehyde | Secondary Amine | Acidic | N-substituted Mannich Base rsc.org |

| Imidazole | Formaldehyde | Secondary Amine | Basic | N- and C-substituted Mannich Bases rsc.org |

| 2-Mercapto-4(5)-methylimidazole | Formaldehyde | Amine | Not Specified | Substitution at the 5(4) position rsc.org |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, yield, and sustainability of the process.

High Yield Synthesis Protocols

Achieving high yields is a central goal in chemical synthesis. For the synthesis of the closely related analog, Mthis compound, a specific protocol has been detailed. The procedure involves heating methyl 4-fluorobenzoate with imidazole and potassium carbonate in dimethylsulfoxide at approximately 120°C for three hours. After cooling and precipitation in water, the crystalline product is isolated by filtration. While the yield for this specific reaction is not stated, similar copper-catalyzed amination reactions for aryl halides have been reported to achieve yields ranging from 81% to as high as 100%. rsc.org

Another high-yield reaction that could be part of a multi-step synthesis is the reduction of a nitro group to an amine. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) using indium metal and ammonium (B1175870) chloride can proceed with a 90% yield. rsc.org

Catalyst Recovery and Reusability in Synthetic Schemes

The ability to recover and reuse catalysts is a cornerstone of green chemistry and cost-effective large-scale synthesis. A common strategy is the use of polymer-supported catalysts. For example, palladium catalysts supported on a polymer have been utilized for carbonylation reactions to produce aryl esters and amides. The solid support allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles.

Another approach involves using highly soluble and recoverable organocatalysts. Meglumine, for instance, has been employed as a recyclable catalyst for the synthesis of 1,2,4-triazolidine-3-thiones in water. The catalyst can be recovered from the aqueous filtrate and reused for multiple cycles, in some cases up to four times, without a significant drop in product yield. These techniques exemplify advanced methods that can be applied to the synthesis of complex molecules to improve economic and environmental viability.

Characterization Techniques for Synthetic Products

The unambiguous identification of a synthesized chemical compound is critical and is accomplished through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. While specific experimental NMR data for this compound were not available in the consulted literature, the expected chemical shifts can be inferred from its structural components and data from closely related analogs such as ethyl benzoate and other N-aryl imidazoles. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl group, the para-substituted benzene ring, and the imidazole ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The benzene ring would display two doublets, characteristic of a 1,4-disubstituted pattern. The three protons on the imidazole ring would appear as distinct singlets or narrowly coupled signals in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group, carbons of the benzene and imidazole rings, and the two carbons of the ethyl group.

Below are the ¹H and ¹³C NMR spectral data for the closely related precursor, Ethyl 4-aminobenzoate, which provides reference points for the ethyl and benzoate portions of the target molecule. rsc.org

¹H NMR Data for Ethyl 4-aminobenzoate (300 MHz, CDCl₃) rsc.org

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 | d | 2H | Ar-H |

| 6.63 | d | 2H | Ar-H |

| 4.31 | q | 2H | -OCH₂CH₃ |

| 4.04 | br s | 2H | -NH₂ |

¹³C NMR Data for Ethyl 4-aminobenzoate (75 MHz, CDCl₃) rsc.org

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 166.9 | C=O |

| 151.0 | Ar-C (quaternary) |

| 131.7 | Ar-CH |

| 120.5 | Ar-C (quaternary) |

| 114.0 | Ar-CH |

| 60.4 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3150-3100 | Medium-Weak | Aromatic C-H Stretch (Imidazole & Benzene rings) |

| 3000-2850 | Medium-Weak | Aliphatic C-H Stretch (Ethyl group) |

| 1725-1710 | Strong | C=O Stretch (Ester) |

| 1610-1500 | Medium-Strong | C=C and C=N Stretch (Aromatic & Imidazole rings) |

| 1300-1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| 1150-1100 | Medium | Symmetric C-O-C Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry of this compound (molar mass: 216.23 g/mol ) would provide crucial information about its molecular weight and fragmentation pattern. The molecular ion peak [M]+• would be observed at an m/z of 216. Analysis of related compounds such as ethyl benzoate (m/z 150) and ethyl 4-acetylbenzoate (m/z 192) helps in predicting the fragmentation. nist.gov

Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3), the entire ester group, or parts of the imidazole ring.

Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 216 | [C12H12N2O2]+• | Molecular Ion (M+•) |

| 187 | [M - C2H5]+ | Loss of ethyl group |

| 171 | [M - OC2H5]+ | Loss of ethoxy group |

| 149 | [M - C3H5O2]+ | Loss of ethyl ester group |

| 121 | [C7H5O2]+ | Benzoyl cation |

Elemental Analysis

Elemental analysis provides the percentage composition of elements within the compound, confirming its empirical and molecular formula. For this compound, the molecular formula is C12H12N2O2. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Theoretical Elemental Analysis Data for C12H12N2O2

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 66.65 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.60 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.96 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.80 |

| Total | | | | 216.24 | 100.00 |

Molecular Structure and Crystallographic Investigations

X-ray Single-Crystal Determination of Ethyl 4-(1H-imidazol-1-YL)benzoate and Related Structures

While specific single-crystal X-ray diffraction data for this compound is not extensively available in the surveyed literature, a comprehensive analysis of the closely related compound, 4-(Imidazol-1-yl)benzoic acid , provides significant insights into the probable structural characteristics. The crystal structure of 4-(Imidazol-1-yl)benzoic acid reveals a monoclinic system with the space group Pn. researchgate.net

Similarly, crystallographic studies on other related imidazole (B134444) derivatives, such as 4-(1H-imidazol-1-yl)benzaldehyde , show that these molecules also crystallize and their structures can be determined with high precision. nih.gov For instance, 4-(1H-imidazol-1-yl)benzaldehyde crystallizes in a non-centrosymmetric space group. nih.gov The investigation of these related structures allows for a robust understanding of the foundational molecular framework.

A summary of crystallographic data for a related compound, Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , is provided below to illustrate typical parameters.

| Parameter | Value |

| Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

| Data for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov |

Conformational Analysis and Dihedral Angles

The spatial arrangement of the different parts of a molecule, or its conformation, is crucial in determining its interactions and properties. A key conformational feature of this class of compounds is the relative orientation of the imidazole and benzene (B151609) rings.

In 4-(Imidazol-1-yl)benzoic acid, the imidazole ring is twisted out of the plane of the benzene ring, with a dihedral angle of 14.5 (1)°. researchgate.net This non-planar conformation is a common feature in 1-phenyl-1H-imidazole derivatives. For example, in 4-(1H-imidazol-1-yl)benzaldehyde, the dihedral angle between the imidazole and benzene rings is 24.58 (7)°, while in 1-(4-methoxyphenyl)-1H-imidazole, this angle is significantly larger at 43.67 (4)°. nih.gov In another related structure, Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate, the dihedral angle is 67.12 (8)°. nih.gov The variation in this angle highlights the conformational flexibility of the bond linking the two ring systems, which can be influenced by substituents and crystal packing forces.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions, which collectively determine the supramolecular assembly.

In the crystal structure of 4-(Imidazol-1-yl)benzoic acid, intermolecular O—H···N hydrogen bonds are a dominant feature, linking the carboxylic acid group of one molecule to the nitrogen atom of the imidazole ring of a neighboring molecule. researchgate.net This results in the formation of chains. These chains are further interconnected by weak C—H···O interactions. researchgate.net

In related compounds, a variety of hydrogen bonds are observed. For instance, in the crystal structure of Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate, an intramolecular N—H···O hydrogen bond forms an S(6) ring motif. nih.gov Neighboring molecules are then linked by intermolecular N—H···N and C—H···O hydrogen bonds. nih.gov The molecules of 4-(1H-imidazol-1-yl)benzaldehyde are held together by weak C—H···O and C—H···N interactions. nih.gov

| Interaction Type | Donor-H···Acceptor |

| O—H···N | Carboxylic Acid - Imidazole N |

| C—H···O | Imidazole C-H - Carbonyl O |

| N—H···N | Amine N-H - Imidazole N |

| N—H···O | Amine N-H - Nitro O |

| Examples of Hydrogen Bonds in Related Structures researchgate.netnih.gov |

Aromatic rings in adjacent molecules can interact through π-stacking, contributing to the stability of the crystal structure. In 4-(1H-imidazol-1-yl)benzaldehyde, the molecules stack with an offset face-to-face arrangement of the benzene rings, featuring a centroid-to-centroid distance of 3.7749 (2) Å. nih.gov

C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed. In Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate, a C—H···π interaction involves the centroid of the benzene ring. nih.gov Similarly, weak C–H···π contacts are present in the crystal structure of Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, involving both the pyrazole (B372694) and benzene rings. nih.gov

The interplay of the various intermolecular interactions leads to the formation of extended supramolecular assemblies. In 4-(Imidazol-1-yl)benzoic acid, the combination of O—H···N hydrogen bonds and C—H···O interactions results in the formation of sheets. researchgate.net

In the case of Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate, intermolecular N—H···N hydrogen bonds form inversion dimers. nih.gov These dimers are then linked by C—H···O hydrogen bonds to create chains. nih.gov The weak C–H···π interactions in Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate contribute to the formation of a three-dimensional network. nih.gov These examples demonstrate how a hierarchy of intermolecular interactions can build up complex and stable crystal lattices.

Coordination Chemistry Aspects of Imidazole-Benzoate Ligands

Ligands containing both imidazole and carboxylate functionalities, such as the deprotonated form of 4-(1H-imidazol-1-yl)benzoic acid, are versatile building blocks in coordination chemistry. researchgate.netresearchgate.net These ligands are capable of coordinating to metal ions in various modes, leading to the formation of diverse supramolecular architectures, including metal-organic frameworks (MOFs). researchgate.netrsc.orgrsc.org

The imidazole ring offers a nitrogen donor atom for coordination, while the benzoate (B1203000) group provides one or two oxygen donor atoms from the carboxylate moiety. wikipedia.orggoogle.com This dual functionality allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through either the imidazole nitrogen or one of the carboxylate oxygens.

Bidentate Chelation: The carboxylate group can chelate to a single metal ion.

Bridging Coordination: The ligand can bridge two or more metal centers, utilizing the imidazole nitrogen and the carboxylate group to link them. This is a common mode in the formation of coordination polymers. rsc.org

For example, 4-(Imidazol-1-yl)benzoic acid has been used to synthesize a copper(II) complex with the chemical formula CuC₂₀H₁₄N₄O₄. google.com In this complex, the ligand coordinates to the copper ions, forming a stable structure. google.com The coordination of such ligands to transition metals like copper, cobalt, nickel, and zinc has been extensively studied. wikipedia.orgresearchgate.netnih.gov The resulting complexes can exhibit interesting properties, such as catalytic activity, luminescence, and gas adsorption capabilities. rsc.orggoogle.com

The specific coordination behavior is influenced by several factors, including the nature of the metal ion, the reaction conditions (e.g., solvent, temperature, pH), and the presence of other ancillary ligands. rsc.orgacs.org The steric and electronic properties of the imidazole-benzoate ligand also play a crucial role in determining the final structure of the coordination compound. rsc.org The study of these coordination complexes is significant for the development of new materials with potential applications in catalysis, materials science, and bioinorganic chemistry. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Imidazol-1-yl)benzoic acid |

| Ethyl 4-[3-(1H-imidazol-1-yl)propylamino]-3-nitrobenzoate |

| Copper(II) |

| Cobalt(II) |

| Nickel(II) |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various other chemical and physical properties.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For Ethyl 4-(1H-imidazol-1-yl)benzoate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Geometrical Parameters for this compound This table is predictive, based on data from analogous structures.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Benzene-Imidazole Dihedral Angle | 30° - 70° | Influences electronic conjugation and molecular shape. |

| C=O Bond Length | ~1.22 Å | Typical for an ester carbonyl group. |

| C-N (Imidazole-Benzene) Bond Length | ~1.43 Å | Reflects the linkage between the two rings. |

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. These spectra are unique molecular fingerprints, corresponding to the various vibrational modes of the chemical bonds (stretching, bending, rocking).

For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. While experimental spectra are not available for direct comparison, theoretical studies on imidazole (B134444) and its derivatives confirm the expected positions of these bands. capes.gov.bracs.orgmdpi.com These calculations are vital for interpreting experimental spectroscopic data and confirming the compound's synthesis and structure.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is predictive, based on general spectroscopic data and theoretical studies on related compounds.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 | Benzene (B151609) and Imidazole Rings |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Ethyl Group |

| C=O Stretching | 1715 - 1735 | Ester Carbonyl |

| C=N & C=C Stretching | 1450 - 1600 | Imidazole and Benzene Rings |

The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.govresearchgate.net These predictions are invaluable for assigning signals in experimental ¹H- and ¹³C-NMR spectra, which are fundamental for structure elucidation.

By applying the GIAO method, a theoretical NMR spectrum for this compound can be generated. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, protons on the benzene ring would show distinct signals depending on their position relative to the electron-withdrawing ester group and the imidazole ring. Similarly, the carbon signals would provide a map of the molecule's carbon skeleton. The accuracy of GIAO calculations allows for a direct comparison with experimental data, aiding in the confirmation of the molecular structure. researchgate.netchegg.comrsc.orgresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound These values are predictive estimates based on the GIAO method and experimental data for analogous structures like ethyl benzoate (B1203000) and imidazole derivatives. chegg.comrsc.orgchemicalbook.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole H (C2-H) | 7.8 - 8.2 | 135 - 140 |

| Imidazole H (C4/C5-H) | 7.2 - 7.5 | 117 - 130 |

| Benzene H (ortho to ester) | 8.0 - 8.2 | 130 - 135 |

| Benzene H (ortho to imidazole) | 7.5 - 7.8 | 120 - 125 |

| Ethyl -CH₂- | 4.3 - 4.5 | 60 - 62 |

| Ethyl -CH₃ | 1.3 - 1.5 | 14 - 15 |

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) provide critical insights into a molecule's reactivity. The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, the most negative potential (typically colored red) is expected around the carbonyl oxygen and the sp²-hybridized nitrogen of the imidazole ring, indicating these are the primary sites for electrophilic attack. Positive potentials (blue) would be located around the hydrogen atoms.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity. nih.gov In molecules like this, the HOMO is typically localized on the electron-rich imidazole and benzene rings, while the LUMO is distributed across the conjugated system, including the benzoate moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.govnih.gov

Table 4: Predicted Frontier Molecular Orbital Properties This table presents expected values based on DFT studies of similar benzimidazole (B57391) and imidazole-containing compounds. nih.govnih.gov

| Property | Predicted Value / Location | Significance |

|---|---|---|

| MEP Negative Region | Carbonyl Oxygen, Imidazole Nitrogen (N3) | Site for electrophilic attack, hydrogen bond acceptor. |

| MEP Positive Region | Aromatic and Aliphatic Hydrogens | Site for nucleophilic attack, hydrogen bond donor. |

| HOMO Localization | Imidazole and Benzene Rings | Region of highest electron density, electron-donating character. |

| LUMO Localization | Delocalized across the Benzoate Moiety | Region of lowest electron density, electron-accepting character. |

| HOMO-LUMO Energy Gap (ΔE) | 4 - 5 eV | Indicator of chemical stability and reactivity. |

DFT calculations can be used to predict key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation. journalspub.infomdpi.comchemmethod.comscirp.org These values are fundamental to understanding the stability of the molecule and the energetics of potential reactions it might undergo. For instance, the calculated heat of formation provides a measure of the compound's intrinsic stability relative to its constituent elements. nih.govmdpi.com Such computational thermochemistry is crucial for predicting reaction equilibria and kinetics, providing a deeper understanding of the compound's chemical behavior under various conditions. journalspub.info

Molecular Docking Investigations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. jchr.orgscilit.comresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Given the prevalence of imidazole derivatives in medicinal chemistry, docking studies could explore the interaction of this compound with various enzymes. For example, imidazole-based compounds have been investigated as inhibitors of enzymes like lactate (B86563) dehydrogenase and cytochrome P450. ijrpc.comaip.orgjscimedcentral.com A docking simulation would place the molecule into the enzyme's binding pocket and calculate a "docking score," which estimates the binding affinity. The analysis would also reveal the specific interactions, such as hydrogen bonds (e.g., involving the imidazole nitrogen or carbonyl oxygen) and π-π stacking (between the aromatic rings and protein residues), that stabilize the ligand-protein complex. jchr.orgijrpc.com

Table 5: Hypothetical Molecular Docking Results for this compound This table is a predictive example based on docking studies of other imidazole-based inhibitors. ijrpc.comaip.org

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |

|---|---|---|

| Cytochrome P450 14α-demethylase (CYP51) | -7.0 to -9.0 | Hydrogen bond with catalytic site residues (e.g., HIS, TYR); π-π stacking with PHE residues. |

| Mitogen-Activated Protein Kinase (MAPK) | -6.5 to -8.5 | Hydrogen bond with backbone atoms in the hinge region; Hydrophobic interactions with LEU, VAL residues. |

| Lactate Dehydrogenase (LDHA) | -6.0 to -8.0 | Hydrogen bond with ARG, HIS residues; Hydrophobic interactions within the active site pocket. |

Ligand-Protein Interactions and Binding Modes

The interaction between a small molecule (ligand) and a protein is fundamental to its biological activity. Computational docking studies predict the preferred orientation of a ligand when bound to a protein target, as well as the nature of the interactions that stabilize this complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

For instance, in studies of various imidazole derivatives, specific amino acid residues within the binding pocket of target proteins are crucial for their inhibitory potential. mdpi.com For example, the docking of imidazolyl-methanone derivatives with the SARS-CoV-2 main protease (Mpro) revealed interactions with key residues like HIS A:41 and CYS A:145. mdpi.com Similarly, studies on imidazole quinoline (B57606) derivatives targeting the gingipain R protein from Porphyromonas gingivalis showed significant hydrogen bonding and binding affinity within the active site. nih.gov In another example, imidazolyl pyrazolopyridine derivatives were shown to interact with the active site of topoisomerase IIα, with one potent compound forming hydrogen bonds that contribute to its inhibitory activity. researchgate.net

These examples, while not directly involving this compound, highlight the common binding modes for imidazole-containing compounds. The imidazole ring itself is often involved in crucial interactions, such as hydrogen bonding or π-π stacking with aromatic residues of the protein.

G-score Analysis in Docking Simulations

Docking programs use scoring functions to rank the predicted binding poses of a ligand. The "G-score" or Glide score, from the Glide docking program, is an empirical scoring function that estimates the ligand binding free energy. schrodinger.com It incorporates terms for electrostatic and van der Waals interactions, as well as penalties for interactions known to be unfavorable for binding. schrodinger.com A more negative G-score typically indicates a stronger binding affinity between the ligand and the protein. schrodinger.com

While a specific G-score for this compound is not available in the literature, studies on other imidazole derivatives demonstrate the utility of this metric. For example, in a study of 3-methoxy flavone (B191248) derivatives targeting the human estrogen receptor alpha (ER-α), an imidazolyl-substituted compound (Cvi) showed a binding energy of -9.42 kcal/mol. nih.gov In a separate study, novel imidazole derivatives targeting the E. coli FabH–CoA complex exhibited docking scores ranging from -5.40 to -8.72 kcal/mol. acs.org These values indicate strong and favorable binding interactions.

Table 1: Docking Scores of Various Imidazole Derivatives Against Different Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) |

| Imidazolyl-methanone | SARS-CoV-2 Mpro | -8.3 |

| Pyridyl-imidazole | SARS-CoV-2 Mpro | -8.2 |

| Quinoline-imidazole | SARS-CoV-2 Mpro | -7.7 |

| Imidazolyl Pyrazolopyridine | Topoisomerase IIα | -8.24 |

| Imidazolyl-substituted Flavone | Epidermal Growth Factor Receptor (EGFR) | -9.42 |

| 2-Acetamido-2-ylidene-4-imidazole | E. coli FabH–CoA | -5.40 to -8.72 |

This table presents data from studies on various imidazole derivatives to illustrate the range of docking scores observed. mdpi.comresearchgate.netnih.govacs.org

Active Site Binding Characterization

A detailed characterization of the active site binding involves identifying the specific amino acid residues that interact with the ligand. This is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

In a molecular docking study of imidazole derivatives against L-glutamine: D-fructose-6-phosphate amidotransferase, the interactions with key residues were identified. researchgate.net For instance, one compound formed two hydrogen bonds with Thr352 and Lys603, while another formed a single hydrogen bond with Thr352. researchgate.net The standard drug in the study, Streptomycin, formed five hydrogen bonds with Val399, Cys300, Asp354, and Ala602. researchgate.net

Similarly, in a study on MDM2 inhibitors, the active site was characterized by the presence of several key amino acids including Leu54, Gly58, Ile61, Met62, and Tyr67. nih.gov The identified hit compounds formed hydrogen bonds and hydrophobic interactions with these residues. nih.gov These examples underscore the importance of specific residues in the active site for the binding of imidazole-containing ligands.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), are invaluable for this purpose.

For imidazole-containing compounds, SAR studies have revealed key structural features that determine their activity. For example, a study on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles as adrenoceptor agonists found that the nature of the substituent and the chirality at the carbon bridge between the naphthalene (B1677914) and imidazole rings play a critical role in their potency and selectivity. researchgate.net Another QSAR study on imidazole-containing tetrahydrobenzodiazepines as farnesyltransferase inhibitors highlighted the importance of fragment-based analysis to select substituents that provide significant inhibitory activity and favorable pharmacokinetic properties.

These studies demonstrate that even small modifications to the scaffold of a molecule like this compound could significantly alter its biological activity.

In Silico ADME/Tox Profiling for Pharmacokinetic Predictions

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to identify candidates with favorable drug-like properties.

Studies on various imidazole derivatives provide insights into the likely ADME/Tox profile of this compound. For instance, an analysis of imidazole derivatives targeting SARS-CoV-2 Mpro included predictions of lipophilicity (LogP), drug-likeness, and bioavailability scores. mdpi.com Many of the tested compounds showed a bioavailability score of 0.55, indicating a good potential for oral absorption. mdpi.com

Similarly, an ADME prediction for imidazolyl pyrazolopyridine derivatives revealed that most of these compounds exhibited drug-likeness properties within the ideal range. researchgate.net Another study on imidazole quinolines used ProTox II to predict the LD50 and other toxicological endpoints, ensuring that only compounds with favorable profiles were advanced to docking studies. nih.gov

Table 2: Predicted ADME Properties for a Series of Imidazole Derivatives

| Compound Class | Property | Predicted Value/Range |

| Thiophenyl–imidazole | LogP | 4.9 - 6.06 |

| Pyridyl–imidazole | LogP | 2.39 - 4.64 |

| Imidazolyl–methanone | LogP | 1.29 - 4.76 |

| Quinoline–imidazole | LogP | 0.63 - 4.87 |

| Multiple Imidazole Classes | Bioavailability Score | 0.55 |

This table is based on data from a study on imidazole derivatives targeting SARS-CoV-2 and illustrates the types of ADME parameters predicted computationally. mdpi.com

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Analgesic Activities of Ethyl 4-(1H-imidazol-1-YL)benzoate Derivatives

Derivatives of this compound have demonstrated significant anti-inflammatory and pain-relieving properties. These effects are largely attributed to their ability to modulate key biological pathways involved in inflammation.

A notable characteristic of certain derivatives is their function as nitric oxide (NO) donors. Specifically, nitrate (B79036) ester derivatives have been engineered to release NO, a molecule with a crucial role in vasodilation and the inflammatory process. This release of nitric oxide contributes directly to the anti-inflammatory and analgesic effects observed with these compounds.

The anti-inflammatory action of these derivatives is also linked to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Research has indicated that some of these imidazole-based compounds exhibit inhibitory activity against COX enzymes, which is a well-established mechanism for anti-inflammatory drugs.

Anticancer Activity Profiling

Beyond their anti-inflammatory effects, derivatives of this compound have been evaluated for their potential as anticancer agents, showing promise in preclinical studies.

A series of novel 4-(1H-imidazol-1-yl)benzoic acid derivatives have been synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines. These include MCF-7 (breast cancer), K562 (leukemia), HeLa (cervical cancer), and PC-3 (prostate cancer). The research has shown that the anticancer activity is dependent on the specific chemical modifications made to the parent compound. For instance, the introduction of a nitrooxyalkyl ester group has been identified as a key factor in enhancing the cytotoxic potential of these derivatives against various tumor cells.

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of the enzyme thymidylate synthase (TS). TS plays an essential role in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. By inhibiting this enzyme, the compounds can disrupt DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cancer cells. The structural framework of these derivatives allows them to bind to and inhibit TS, making it a significant target for their anticancer action.

More recent research has explored the development of derivatives capable of simultaneously inhibiting two important cancer targets: Raf kinase and histone deacetylase (HDAC). The Raf signaling pathway is frequently overactive in many cancers, promoting tumor growth. HDACs are enzymes that play a critical role in gene expression, and their dysregulation is also common in cancer. A compound that can act as a dual inhibitor for both Raf and HDAC could provide a synergistic and more potent anticancer effect. This multi-targeted approach represents an innovative strategy in the design of new cancer therapies based on the this compound scaffold.

Raf and Histone Deacetylase (HDAC) Dual Inhibition

Isoform Selectivity (e.g., BRafV600E, HDAC1)

There is no available scientific literature that specifically investigates the isoform selectivity of this compound towards BRAF V600E or HDAC1. Research into selective inhibitors for these targets has explored other compounds containing an imidazole (B134444) ring, but data for this compound is not provided in these studies. nih.govnih.govresearchgate.net

Antimicrobial Efficacy

No specific studies on the antibacterial properties of this compound have been found.

There is no published research detailing the inhibitory activity of this compound against the Escherichia coli enzyme FabH (β-ketoacyl-acyl carrier protein synthase III). While FabH is a known target for antibacterial drug discovery, this specific compound has not been evaluated in this context. unesp.brnih.govnih.gov

The antifungal potential of this compound has not been specifically reported. Although related imidazole derivatives have been assessed for antifungal activity, data for this compound is absent. mdpi.comnih.gov For instance, a different and more complex imidazole derivative, Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-acetate, was found to be ineffective against the fungal isolate Candida tropicalis. researchgate.net

There are no available studies that assess the efficacy of this compound against Leishmania species. Research on antileishmanial agents has included other imidazole-containing molecules, such as certain chalcones and sulfanyl (B85325) derivatives, but not the specific ethyl benzoate (B1203000) ester. nih.govresearchgate.net

The activity of this compound against Trypanosoma cruzi, the causative agent of Chagas disease, has not been documented. The search for new antitrypanosomal drugs has led to the investigation of various heterocyclic compounds, but not this specific molecule. mdpi.commdpi.comnih.gov

Antibacterial Activity

Mechanism of Action Studies

Comprehensive searches of scientific databases did not uncover any specific mechanism of action studies for this compound.

There is currently no available scientific literature that describes the enzyme inhibition mechanisms of this compound. As such, no data on specific enzyme targets, inhibition constants (e.g., IC₅₀ or Kᵢ), or the nature of inhibition (e.g., competitive, non-competitive, uncompetitive) can be provided.

Detailed studies on the protein binding interactions of this compound are not present in the available scientific literature. Consequently, information regarding its binding affinity, specific protein targets, or the nature of the intermolecular forces driving these interactions is unknown.

It is important to note that while data for the specific title compound is unavailable, studies on structurally related compounds can sometimes offer preliminary insights. For instance, a different but related molecule, Ethyl 4-[3-(1H-imidazol-1-yl)propyl-amino]-3-nitro-benzoate , has been analyzed for its crystal structure. nih.govnih.gov This analysis revealed details about its molecular geometry and hydrogen bonding patterns, which are fundamental to how a molecule can interact with protein binding sites. nih.govnih.gov However, due to the structural differences between this compound and this compound, these findings cannot be directly extrapolated.

Derivatives and Structure Activity Relationship Sar Exploration

Pharmacophore Identification and Lead Optimization

The exploration of derivatives originating from the core structure of Ethyl 4-(1H-imidazol-1-yl)benzoate has been a fertile ground for identifying key pharmacophoric features and guiding lead optimization strategies in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying this pharmacophore is a critical step in transforming a lead compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. nih.govdovepress.com

Pharmacophore Model Development

While a definitive, universally accepted pharmacophore model for all biological targets of this compound derivatives is not established, analysis of various structure-activity relationship (SAR) studies allows for the deduction of a general model. This model typically highlights the importance of several key features:

The Imidazole (B134444) Ring: This heterocyclic moiety is a cornerstone of the pharmacophore. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, and the ring itself can participate in π-π stacking interactions with aromatic residues in a biological target. nih.gov For instance, in the context of heme oxygenase-1 inhibition, the imidazole moiety is known to interact with the heme cofactor. nih.gov

The Phenyl Ring: The central benzene (B151609) ring serves as a rigid scaffold, properly orienting the imidazole and the ester groups. Its aromatic nature allows for hydrophobic and van der Waals interactions within the binding pocket of a target protein.

The Ester Group (or its bioisosteres): The ethyl benzoate (B1203000) portion of the molecule, particularly the carbonyl oxygen, can act as a hydrogen bond acceptor. The ethyl group contributes to the lipophilicity of the compound, which can influence its absorption and distribution.

A review of imidazole core analogues suggests that the imidazole can function as a ring aromatic or hydrophobic center, and when substituted with a benzene ring, it primarily acts as a hydrogen bond donor. nih.gov

Lead Optimization Strategies

Lead optimization is an iterative process of modifying the structure of a lead compound to enhance its desirable properties while minimizing undesirable ones. nih.gov For derivatives of this compound, several optimization strategies have been explored, focusing on different parts of the molecule.

Modifications of the Benzoate Moiety:

One common strategy involves the modification of the ethyl ester group. This can include:

Ester Variation: Replacing the ethyl group with other alkyl or aryl groups to alter lipophilicity and steric interactions.

Ester to Acid Conversion: Hydrolysis of the ester to the corresponding carboxylic acid, 4-(1H-Imidazol-1-yl)benzoic acid, can introduce a strong hydrogen bonding group and alter the solubility profile of the compound. nih.govnih.govacs.org

Amide Formation: Conversion of the carboxylic acid to a variety of amides can introduce additional hydrogen bonding capabilities and modulate the pharmacokinetic profile.

Interactive Data Table: Modifications of the Benzoate Moiety and their Rationale

| Modification | Rationale | Potential Impact |

| Varying the alkyl chain of the ester | Modulate lipophilicity and steric bulk | Altered cell permeability and binding affinity |

| Hydrolysis to carboxylic acid | Introduce a strong H-bond donor/acceptor | Increased water solubility, potential for new interactions |

| Conversion to amides | Introduce H-bond donors and new vectors for substitution | Improved binding affinity and metabolic stability |

Modifications of the Phenyl Ring:

Introducing substituents on the phenyl ring is another key optimization strategy. The position and nature of the substituent can significantly impact activity. For example, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives designed as V600EBRAF inhibitors, the substitution pattern on a terminal phenyl ring was critical for activity. nih.gov

Modifications of the Imidazole Ring:

While the imidazole ring is often considered essential for activity, modifications can still be beneficial:

Substitution on the Imidazole Ring: Introducing small alkyl or other functional groups to the carbon atoms of the imidazole ring can fine-tune electronic properties and steric interactions.

Bioisosteric Replacement: In some cases, the imidazole ring can be replaced with other five-membered heterocyclic rings like pyrazole (B372694) or triazole to explore different interaction patterns and improve properties like metabolic stability. For instance, a study on the pyrazole isostere of valdecoxib, 4-(5-methyl-3-phenyl-1H-pyrazole-4-yl)-benzenesulfonamide, explored this strategy. researchgate.net

Hybrid Approaches:

A powerful lead optimization strategy involves creating hybrid molecules that combine the pharmacophoric features of this compound with other known active scaffolds. This approach aims to leverage the beneficial properties of both parent molecules to create a new chemical entity with superior characteristics.

The iterative process of pharmacophore modeling and lead optimization, guided by detailed SAR studies, continues to be a cornerstone in the development of novel therapeutic agents based on the this compound scaffold.

Future Directions and Research Perspectives

Design of Novel Ethyl 4-(1H-imidazol-1-yl)benzoate Analogs with Enhanced Efficacy

The structural framework of this compound offers a versatile platform for the design of new analogs with potentially superior biological activities. Future research will likely concentrate on systematic modifications of its core components—the ethyl benzoate (B1203000) group and the imidazole (B134444) ring—to optimize its therapeutic properties.

One promising avenue involves the synthesis of hybrid molecules that combine the imidazole-benzoate core with other pharmacologically active moieties. For instance, the synthesis of nitroimidazole-containing derivatives has been a significant area of research due to their broad biological activities, including antimicrobial and anticancer effects. researchgate.net Researchers have successfully synthesized and evaluated metronidazole-sulfonyl derivatives, demonstrating the potential of conjugating known drugs with the imidazole scaffold to create novel therapeutic agents. researchgate.net

Furthermore, the exploration of different substituents on both the benzene (B151609) and imidazole rings is a key strategy. The introduction of various functional groups, such as halogens, alkyl chains, and aromatic rings, can significantly influence the molecule's lipophilicity, electronic properties, and steric interactions with biological targets. This approach has been successfully applied to other imidazole-containing compounds, leading to the discovery of potent antifungal agents and anticancer drug candidates. For example, a series of 1H-benzo[d]imidazole derivatives with varying functional groups on the phenyl ring and different alkyl chain lengths at the piperazine (B1678402) end have shown promising anticancer activity. nih.gov

In-depth Mechanistic Investigations of Biological Activities

While preliminary studies on related compounds suggest potential anticancer and antifungal activities, the precise molecular mechanisms of action for this compound remain largely unexplored. Future research must prioritize in-depth mechanistic investigations to elucidate how this compound and its analogs exert their biological effects.

A crucial area of focus will be the identification of specific cellular targets. For instance, studies on bisbenzimidazole derivatives have identified DNA minor groove binding and inhibition of human topoisomerase I as key mechanisms of their anticancer activity. nih.gov Similar investigations, employing techniques such as DNA relaxation assays, fluorescence spectroscopy, and circular dichroism, could reveal whether this compound or its analogs interact with DNA or other crucial cellular enzymes. nih.gov

In the context of cancer research, it is vital to understand the signaling pathways modulated by these compounds. Research on a novel c-Myc inhibitor, a benzimidazole (B57391) derivative, has shown that it disrupts the c-Myc/Max heterodimer, leading to the downregulation of c-Myc protein levels and the induction of apoptosis in lung cancer cells. nih.gov Future studies on this compound analogs should therefore investigate their impact on key oncogenic pathways.

For potential antifungal applications, mechanistic studies should focus on identifying the specific enzymes or cellular processes inhibited by these compounds. Many existing imidazole-based antifungal drugs target the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Research into new 3-aryl-4-[alpha-(1H-imidazol-1-yl)arylmethyl]pyrroles has identified compounds with potent anti-Candida activity, and ongoing pharmacological studies aim to elucidate their mechanisms. nih.gov

Collaborative Research in Drug Discovery and Development

The journey of a promising compound from the laboratory to a clinically approved drug is a complex and resource-intensive process that necessitates collaborative efforts. The future development of this compound and its analogs will greatly benefit from interdisciplinary collaborations between academic research institutions, pharmaceutical companies, and contract research organizations.

Such collaborations can facilitate access to specialized expertise and resources, including high-throughput screening facilities, advanced analytical instrumentation, and animal models for preclinical testing. A collaborative approach was highlighted in the development of novel c-Myc inhibitors, where extensive structural analysis and biological evaluation were conducted to identify a lead compound with significant in vivo efficacy in a syngeneic tumor model. nih.gov

Furthermore, partnerships can accelerate the process of lead optimization and preclinical development. For example, the synthesis and biological evaluation of novel 1,2,4-oxadiazole (B8745197) derivatives as potential inhibitors of SARS-CoV-2 papain-like protease involved systematic structure-activity relationship studies to enhance enzymatic inhibition and affinity. ipbcams.ac.cn This type of collaborative research, integrating synthetic chemistry, molecular biology, and pharmacology, will be essential for advancing this compound derivatives through the drug discovery pipeline.

Advanced Computational Modeling for Rational Design

Advanced computational modeling and in-silico techniques are indispensable tools in modern drug discovery, offering a rational approach to the design of new drug candidates with improved efficacy and selectivity. The future development of this compound analogs will heavily rely on these computational methods.

Molecular docking studies can be employed to predict the binding modes of novel analogs with their putative biological targets. This approach has been successfully used to understand the interaction of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides with the active site of the enzyme CYP24A1, a target for cancer and other diseases. nih.gov The modeling showed key interactions, such as the imidazole nitrogen coordinating with the heme iron and multiple contacts with active site residues. nih.gov Similar in-silico studies can guide the design of this compound analogs with enhanced binding affinity and specificity for their targets.

In addition to predicting binding interactions, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. In-silico ADMET profiling was performed for novel 5-nitroimidazole derivatives to assess their pharmacokinetic properties early in the drug discovery process. researchgate.net Applying these predictive models to this compound analogs will help in selecting candidates with favorable drug-like properties for further experimental evaluation.

The integration of computational modeling with synthetic chemistry and biological testing creates a powerful feedback loop for the iterative refinement of lead compounds. This rational design approach will be instrumental in accelerating the discovery and development of the next generation of therapeutics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(1H-imidazol-1-yl)benzoate, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with functionalized benzoic acid esters. For example, describes analogous reactions where ethyl hydrazinecarboxylates react with imidazole-containing amines under controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) . Catalysts such as palladium or copper salts may enhance coupling efficiency . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like stoichiometry, solvent polarity, or temperature to suppress competing pathways (e.g., hydrolysis or dimerization).

Q. How can spectroscopic techniques (NMR, IR) be systematically employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzoate and imidazole rings) and ethyl ester signals (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2). highlights similar assignments for ethyl benzimidazole carboxylates .

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and imidazole C=N/C-C vibrations (~1600 cm⁻¹). Compare experimental data with DFT-calculated spectra, as demonstrated in for related compounds .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) is commonly employed . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Recrystallization from ethanol or DCM/hexane mixtures can enhance purity, as shown in for structurally similar imidazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. validates IR spectra via DFT, a approach applicable to this compound .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in ). Analyze binding affinity and hydrogen-bonding patterns to prioritize in vitro testing .

Q. What experimental and computational approaches resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- X-ray Refinement : Use SHELXL ( ) for structure solution. Compare residual factors (R1/wR2) and electron density maps to identify disordered regions .

- Twinned Data : Apply twin law refinement in SHELXL for overlapping lattices. notes its robustness for macromolecular twinning, adaptable to small molecules .

- Theoretical Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries, as done in for benzimidazole analogs .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced properties?

- Methodological Answer :

- Substituent Variation : Modify the benzoate ethyl group (e.g., methyl or propyl esters) to study solubility/bioactivity trends ( compares alkyl chain effects) .

- Bioisosteric Replacement : Replace imidazole with triazole ( ) or tetrazole () to alter electronic properties while retaining hydrogen-bonding capacity .

- In Vitro Assays : Screen analogs for enzyme inhibition (e.g., angiotensin-converting enzyme in ) or antimicrobial activity () to correlate structural changes with function .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors () to improve heat/mass transfer and reduce side reactions in imidazole coupling steps .

- Catalyst Recycling : Use immobilized Pd/Cu catalysts () to enhance turnover and reduce metal contamination .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to maintain quality control during scale-up.

Data Presentation Example

Table 1 : Comparison of Synthetic Methods for Imidazole-Benzoate Derivatives

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | DMF, 80°C, 12h | 65 | 98 | |

| Copper-Mediated | DCM, RT, 24h | 45 | 95 | |

| Microwave-Assisted | EtOH, 100°C, 30 min | 78 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.